NSC 405020

Descripción general

Descripción

Aplicaciones Científicas De Investigación

NSC 405020 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Utilizado como reactivo en la síntesis orgánica para estudiar mecanismos de reacción y desarrollar nuevas rutas sintéticas.

Biología: Employed in cell biology research to investigate the role of matrix metalloproteinases in cellular processes such as migration and invasion.

Medicina: Explorado como un posible agente terapéutico para inhibir el crecimiento tumoral y la metástasis en la investigación del cáncer.

Mecanismo De Acción

NSC 405020 ejerce sus efectos al interactuar directamente con el dominio hemopexina de MT1-MMP. Esta interacción afecta la homodimerización de MT1-MMP, reprimiendo así su actividad pro-tumorogénica. El compuesto no afecta la actividad catalítica de MT1-MMP o MMP-2, lo que lo convierte en un inhibidor selectivo . Los objetivos moleculares y las vías involucradas incluyen la inhibición de los procesos mediados por MT1-MMP, que son cruciales para el crecimiento tumoral y la metástasis .

Análisis Bioquímico

Biochemical Properties

NSC 405020 directly interacts with the hemopexin domain (PEX) of MT1-MMP . This interaction affects the homodimerization of MT1-MMP, thereby repressing its pro-tumorigenic activity in vivo . Importantly, this compound does not affect the catalytic activity of MT1-MMP or MMP-2 .

Cellular Effects

The interaction of this compound with MT1-MMP has significant effects on cellular processes. By inhibiting MT1-MMP, this compound can potentially affect cell migration, invasion, and other MT1-MMP mediated cellular functions .

Molecular Mechanism

The molecular mechanism of this compound involves its direct interaction with the PEX domain of MT1-MMP . This interaction disrupts the homodimerization of MT1-MMP, which is a crucial step in the activation of this enzyme . This compound does not inhibit the catalytic activity of MT1-MMP, indicating that its effects are specific to the regulation of MT1-MMP’s pro-tumorigenic activity .

Métodos De Preparación

La síntesis de NSC 405020 implica la reacción de cloruro de 3,4-diclorobenzoílo con 1-metilbutilamina en condiciones controladas. La reacción generalmente se lleva a cabo en un disolvente orgánico como diclorometano, con la presencia de una base como trietilamina para neutralizar el ácido clorhídrico formado durante la reacción. El producto se purifica luego mediante recristalización o cromatografía para lograr un alto nivel de pureza .

Los métodos de producción industrial para this compound son similares, pero se amplían para adaptarse a cantidades mayores. Las condiciones de reacción se optimizan para garantizar un rendimiento y pureza máximos, a menudo involucrando sistemas automatizados para un control preciso de la temperatura, la presión y las concentraciones de reactivos .

Análisis De Reacciones Químicas

NSC 405020 experimenta varios tipos de reacciones químicas, que incluyen:

Reacciones de Sustitución: El compuesto puede participar en reacciones de sustitución nucleófila debido a la presencia de átomos de cloro en el anillo de benceno.

Reacciones de Reducción: El grupo amida en this compound puede reducirse a una amina en condiciones específicas utilizando agentes reductores como hidruro de litio y aluminio.

Reacciones de Oxidación: El compuesto puede oxidarse para formar varios derivados, dependiendo del agente oxidante utilizado.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen disolventes orgánicos como diclorometano, bases como trietilamina y agentes reductores como hidruro de litio y aluminio. Los principales productos formados a partir de estas reacciones son típicamente derivados del compuesto original con grupos funcionales modificados .

Comparación Con Compuestos Similares

NSC 405020 es único en su inhibición selectiva del dominio hemopexina de MT1-MMP sin afectar su actividad catalítica. Compuestos similares incluyen:

Batimastat: Un inhibidor de amplio espectro de metaloproteinasas de la matriz que se dirige a múltiples MMP, pero carece de la selectividad de this compound.

Marimastat: Otro inhibidor de amplio espectro con aplicaciones en terapia contra el cáncer, pero con un mecanismo de acción diferente en comparación con this compound.

Prinomastat: Un inhibidor selectivo de MMP-2 y MMP-9, utilizado en la investigación del cáncer, pero no se dirige específicamente a MT1-MMP.

This compound destaca por su especificidad e inhibición selectiva, lo que lo convierte en una herramienta valiosa en la investigación centrada en MT1-MMP y su papel en la progresión del cáncer .

Actividad Biológica

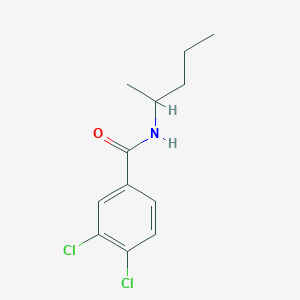

NSC 405020, chemically known as 3,4-Dichloro-N-(pentan-2-yl) benzamide, is a small molecule inhibitor primarily targeting matrix metalloproteinase-14 (MMP-14), also referred to as membrane-type matrix metalloproteinase-1 (MT1-MMP). This compound has garnered attention for its specific noncatalytic inhibition of MMP-14, which plays a crucial role in extracellular matrix remodeling, cancer progression, and metastasis.

This compound interacts directly with the hemopexin (PEX) domain of MMP-14. This interaction affects the protein's homodimerization without inhibiting its catalytic activity. The significance of this mechanism lies in its potential to modulate tumor angiogenesis and invasion, making it a valuable candidate in cancer therapeutics. Studies have shown that the binding of this compound to the PEX domain hinders the functional interactions necessary for MMP-14's pro-tumorigenic activities .

In Vitro Studies

Research has demonstrated that this compound effectively inhibits MMP-14-mediated extracellular matrix degradation. For instance, in assays where breast cancer cell lines were treated with this compound, significant suppression of invadopodia formation and ECM degradation was observed at concentrations as low as 50 µM .

Table 1: Inhibition of MMP-14 Activity by this compound

| Compound | Concentration (µM) | Inhibition (%) |

|---|---|---|

| This compound | 50 | 75 |

| Control | - | 0 |

Case Study 1: Breast Cancer Metastasis

In a study investigating the role of MMP-14 in breast cancer metastasis, treatment with this compound resulted in reduced metastatic behavior in vivo. The study highlighted that disrupting MMP-14 activity through this compound led to altered interactions between cancer cells and their microenvironment, ultimately reducing invasion capabilities .

Case Study 2: Tumor Microenvironment

Another significant study evaluated the impact of this compound on tumor-associated matrix remodeling. When administered to tumor-bearing mice, this compound was shown to decrease MMP-14 levels in tumor-conditioned media, indicating its effectiveness in modulating the tumor microenvironment .

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies suggest that this compound exhibits favorable absorption characteristics with a moderate half-life conducive for therapeutic applications. Toxicological assessments indicate low cytotoxicity across various normal cell lines at therapeutic concentrations, making it a promising candidate for further clinical development .

Propiedades

IUPAC Name |

3,4-dichloro-N-pentan-2-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15Cl2NO/c1-3-4-8(2)15-12(16)9-5-6-10(13)11(14)7-9/h5-8H,3-4H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARDYECYBETXQFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)NC(=O)C1=CC(=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80323865 | |

| Record name | NSC 405020 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80323865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7497-07-6 | |

| Record name | 7497-07-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405020 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC 405020 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80323865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7497-07-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does NSC-405020 interact with MMP-14 and what are the downstream effects of this interaction?

A1: NSC-405020 specifically targets the hemopexin (PEX) domain of MMP-14. [] This domain is distinct from the catalytic domain and is involved in substrate recognition and protein-protein interactions. By binding to the PEX domain, NSC-405020 prevents MMP-14 from interacting with its substrates, effectively inhibiting its activity. This inhibition can have downstream effects on various cellular processes that MMP-14 is involved in, such as extracellular matrix degradation, tumor angiogenesis, and cancer cell invasion.

Q2: What is the significance of targeting the PEX domain of MMP-14 for therapeutic purposes?

A2: Targeting the PEX domain of MMP-14 offers several advantages. Firstly, it allows for greater specificity compared to targeting the catalytic domain, which is shared by other MMPs. This reduces the likelihood of off-target effects. Secondly, the PEX domain is located on the outer surface of the enzyme, making it more accessible for inhibitor binding. Lastly, the research highlights the potential of using NSC-405020 immobilized on carbon nanotubes (CNTs) for electrochemical detection of MMP-14. [] This suggests a potential application of this interaction in diagnostics.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.